molecular formula C13H13N3O B5363434 2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one

2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5363434
M. Wt: 227.26 g/mol
InChI Key: OCXGNMZHQDPIID-UHFFFAOYSA-N
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Description

2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific isopropyl substitution, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

2-propan-2-yl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8(2)10-7-12(17)16-11-6-4-3-5-9(11)14-13(16)15-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGNMZHQDPIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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